3-Cyclobutene-1,2-dimethanol, cis-
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Overview
Description
3-Cyclobutene-1,2-dimethanol, cis-: is an organic compound characterized by a cyclobutene ring with two hydroxymethyl groups attached to adjacent carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutene-1,2-dimethanol, cis- typically involves the protection of the diol with diphenyldiazomethane followed by dihydroxylation to give the anti-diol as the major isomer . This process is carried out under specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: While detailed industrial production methods for 3-Cyclobutene-1,2-dimethanol, cis- are not extensively documented, the scalable preparation of similar compounds often involves optimized reaction conditions and the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutene-1,2-dimethanol, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
3-Cyclobutene-1,2-dimethanol, cis- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It can be used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Cyclobutene-1,2-dimethanol, cis- exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways depend on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products .
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but with bromine atoms instead of hydroxymethyl groups.
Cyclobutane Derivatives: Compounds like cyclobutane-1,2-dione share the cyclobutane ring structure but differ in functional groups.
Uniqueness: 3-Cyclobutene-1,2-dimethanol, cis- is unique due to its specific functional groups and cis configuration, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives .
Properties
CAS No. |
77774-01-7 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
[(1S,4R)-4-(hydroxymethyl)cyclobut-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H10O2/c7-3-5-1-2-6(5)4-8/h1-2,5-8H,3-4H2/t5-,6+ |
InChI Key |
BOVHNKYZNZACNY-OLQVQODUSA-N |
Isomeric SMILES |
C1=C[C@H]([C@H]1CO)CO |
Canonical SMILES |
C1=CC(C1CO)CO |
Origin of Product |
United States |
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